Cas no 95635-56-6 (Ranolazine dihydrochloride)

Ranolazine dihydrochloride structure
Ranolazine dihydrochloride structure
Produktname:Ranolazine dihydrochloride
CAS-Nr.:95635-56-6
MF:C24H34ClN3O4
MW:463.997465610504
MDL:MFCD03788770
CID:61789
PubChem ID:24278795

Ranolazine dihydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
    • (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE
    • n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE
    • Ranolazine DiHCI
    • Ranolazine and salt
    • (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide
    • RANOLAZINE DI HCL
    • Ranolazine2Hcl
    • Ranolazine Dihydrochloride
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride
    • Ranolazine (hydrochloride)
    • Ranolazine Dihydrocloride
    • Ranolazine HCl
    • Ranolazine dihydrochloride
    • RS 43285
    • Ranolazine (dihydrochloride)
    • Ranolazine dihydroch
    • RS-43285
    • (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride
    • Ranolazine 2HCl
    • Ranolazine hydrochloride
    • renolazine
    • Ranolazine hydrochloride [USAN]
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)
    • (±)-RS 43285-193
    • RS 43285-193
    • CVT 303 dihydrochloride
    • NCGC00261747-01
    • Ranolazine hydrochloride (USAN)
    • CVT 303 (dihydrochloride);RS 43285
    • 95635-56-6
    • Ranolazinedihydrochloride
    • NCGC00094343-01
    • SW197620-3
    • Q27277741
    • s1425
    • Ranolazindihydrochlorid
    • SR-01000076216-2
    • propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-
    • RANOLAZINE HYDROCHLORIDE [WHO-DD]
    • UNII-F71253DJUN
    • R 6152
    • () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • RJNSNFZXAZXOFX-UHFFFAOYSA-N
    • HY-17401
    • T73098
    • EU-0101062
    • CVT 303;RS 43285-003
    • CHEMBL1526084
    • 95635-56-6 (HCl)
    • Hydrochloride, Ranolazine
    • Tox21_501062
    • AKOS015900516
    • AC-3497
    • DTXCID501333851
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride
    • ra-nolazine hydrochloride
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
    • MFCD03788770
    • DTXSID50904741
    • LP01062
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt
    • RANOLAZINE HYDROCHLORIDE (MART.)
    • Ranolazine-D8 Dihydrochloride
    • BCP22680
    • CS-1130
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • HCl, Ranolazine
    • Ranolazine HCl?
    • R0112
    • (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride
    • RANOLAZINE DIHYDROCHLORIDE [MI]
    • CCG-222366
    • RANOLAZINE HYDROCHLORIDE [MART.]
    • D05701
    • F71253DJUN
    • Ranolazine dihydrochloride, >=98% (HPLC), powder
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride
    • SCHEMBL230758
    • Dihydrochloride, Ranolazine
    • AS-74881
    • Ranolazine dihydrochloride
    • MDL: MFCD03788770
    • Inchi: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
    • InChI-Schlüssel: HIWSKCRHAOKBSL-UHFFFAOYSA-N
    • Lächelt: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Berechnete Eigenschaften

  • Genaue Masse: 499.200462g/mol
  • Oberflächenladung: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Anzahl drehbarer Bindungen: 9
  • Monoisotopenmasse: 499.200462g/mol
  • Monoisotopenmasse: 499.200462g/mol
  • Topologische Polaroberfläche: 74.3Ų
  • Schwere Atomanzahl: 33
  • Komplexität: 531
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 3

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Schmelzpunkt: 222-229.5 °C (lit.)
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • Löslichkeit: H2O: 10 mg/mL, soluble
  • PSA: 74.27000
  • LogP: 3.86080
  • Dampfdruck: No data available
  • Merck: 8111

Ranolazine dihydrochloride Sicherheitsinformationen

Ranolazine dihydrochloride Zolldaten

  • HS-CODE:2942000000
  • Zolldaten:

    China Zollkodex:

    2942000000

Ranolazine dihydrochloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BAI LING WEI Technology Co., Ltd.
222133-5G
Ranolazine dihydrochloride, 98%, an anti-ischemic agent
95635-56-6 98%
5G
¥ 3649 2022-04-26
TRC
R122505-250mg
Ranolazine Dihydrochloride
95635-56-6
250mg
$ 115.00 2023-09-06
LKT Labs
R0154-25 mg
Ranolazine Dihydrochloride
95635-56-6 ≥98%
25mg
$88.60 2023-07-10
ChemScence
CS-1130-100mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
100mg
$92.0 2022-04-26
ChemScence
CS-1130-200mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
200mg
$145.0 2022-04-26
ChemScence
CS-1130-5g
Ranolazine (dihydrochloride)
95635-56-6 99.79%
5g
$594.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12006-200mg
Ranolazine 2HCl
95635-56-6 98%
200mg
¥1222.00 2023-09-09
Ambeed
A730331-100mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
100mg
$19.0 2025-02-22
Ambeed
A730331-250mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
250mg
$29.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-50 mg
Ranolazine dihydrochloride
95635-56-6 99.00%
50mg
¥475.00 2022-04-26

Ranolazine dihydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Process for preparation of piperazine derivatives
, European Patent Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
Synthesis of anti-angina drug ranolazine
Wang, Li-sheng; Feng, Xiao-yu; Zhu, Hong-yuan, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Isopropanol ,  Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetone ;  cooled
Referenz
Process for preparation of ranolazine
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof
, India, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referenz
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Novel solid state forms of ranolazine salts
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Isopropanol ;  reflux; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Method for synthesizing ranolazine
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Dimethylformamide ;  18 h, 30 - 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Acetone ;  acidified
Referenz
Crystalline and amorphous form of ranolazine and the process for manufacturing them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Methanol ;  5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
A process for the preparation of ranolazine
, India, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referenz
Study on synthesis process of ranolazine
Qin, Ming-li; Chen, Xin-hua; Chen, Si-shun; Tao, Jing-chao, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry
, European Patent Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Methyl ethyl ketone ;  4 h, 70 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ;  20 - 30 °C; 2 h, 20 - 30 °C
Referenz
Process for preparation of ranolazine and salts thereof
, India, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Improved process for the preparation of ranolazine
Anonymous, IP.com Journal, 2009, 9,

Ranolazine dihydrochloride Raw materials

Ranolazine dihydrochloride Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95635-56-6)Ranolazine dihydrochloride
A845356
Reinheit:99%
Menge:5g
Preis ($):225.0